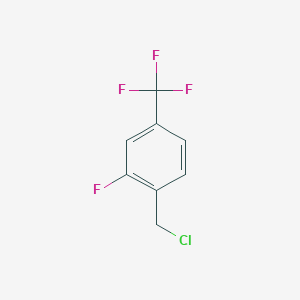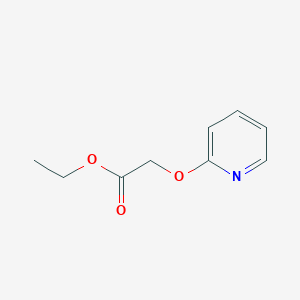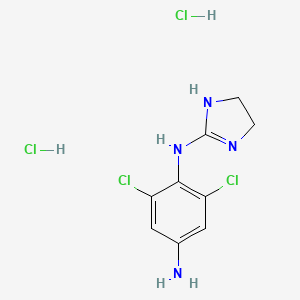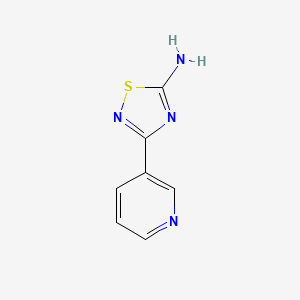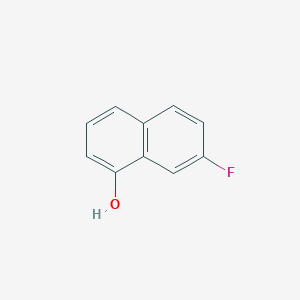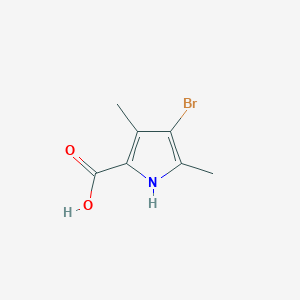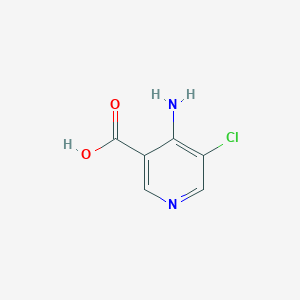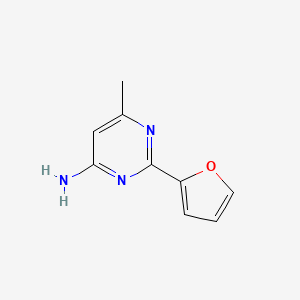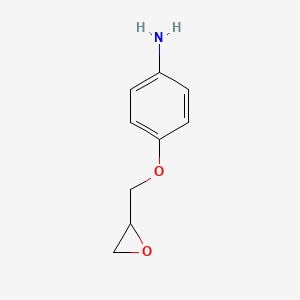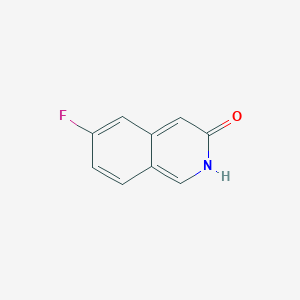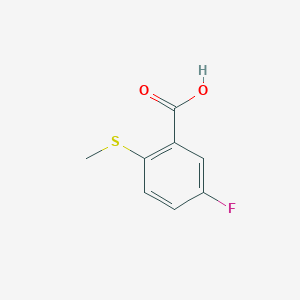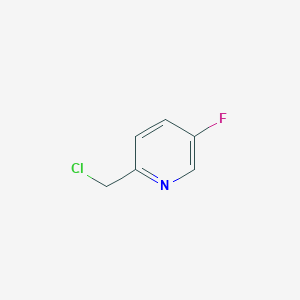
2-(Chloromethyl)-5-fluoropyridine
Overview
Description
“2-(Chloromethyl)-5-fluoropyridine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Chloromethyl)” indicates a -CH2Cl group attached to the second carbon of the pyridine ring, and “5-fluoro” indicates a fluorine atom attached to the fifth carbon of the ring .
Molecular Structure Analysis
The molecular structure would be based on the pyridine ring, with the -CH2Cl and -F substituents likely causing electron density shifts within the ring .Chemical Reactions Analysis
As an organohalide, “this compound” might undergo nucleophilic substitution reactions. The chloromethyl group could potentially be replaced by other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the pyridine ring and the halogen substituents. For example, the compound might exhibit polarity due to the electronegative halogens, and it might be able to participate in hydrogen bonding due to the nitrogen in the pyridine ring .Scientific Research Applications
Enhancing Chemotherapy Efficacy
Research has shown that modifications and improvements in the synthesis of fluoropyrimidines, where compounds like 2-(Chloromethyl)-5-fluoropyridine play a crucial role, have led to the development of more effective chemotherapy agents. These agents, including 5-fluorouracil (5-FU) and its prodrugs, are fundamental in treating a wide range of solid tumors, demonstrating antitumor activity against malignancies in the gastrointestinal tract, breast, and other areas (Malet-Martino & Martino, 2002; Gmeiner, 2020).
Targeting Drug Toxicity
Significant advancements have been made in understanding and mitigating the toxicity associated with fluoropyrimidine-based chemotherapy. Research into the metabolic pathways and genetic polymorphisms affecting drug metabolism has led to more personalized treatment approaches, reducing the risk of severe toxicities. This is particularly relevant in the context of dihydropyrimidine dehydrogenase (DPD) deficiency, which can lead to increased toxicity in patients treated with fluoropyrimidines (Del Re et al., 2017).
Pharmacogenetics and Personalized Medicine
The field of pharmacogenetics has provided insights into how genetic variations influence the efficacy and toxicity of fluoropyrimidine-based treatments. Understanding these genetic factors enables the development of personalized treatment plans that optimize efficacy while minimizing adverse effects. This approach is especially relevant for compounds like this compound, which are instrumental in the synthesis of key chemotherapy drugs (Falvella et al., 2015).
Future Directions
Ongoing research aims to further refine the use of fluoropyrimidines in cancer treatment, exploring novel drug formulations and combinations that can enhance therapeutic outcomes. The development of oral 5-FU drugs, for instance, represents a significant advancement in chemotherapy, offering patients more convenient and potentially less toxic treatment options (Miura et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOCGXGAXHMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617057 | |
| Record name | 2-(Chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915690-76-5 | |
| Record name | 2-(Chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

